Ethyl 6-bromoquinoline-3-carboxylate
Overview
Description
Ethyl 6-bromoquinoline-3-carboxylate is a chemical compound with the CAS Number: 481054-89-1. It has a molecular weight of 280.12 and its linear formula is C12H10BrNO2 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of similar compounds like this compound has been reported in the literature . In one method, halodiazoacetates were used as the limiting reagent and the indole substrate was added in a small excess .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C12H10BrNO2 . The compound contains a quinoline ring, which is a heterocyclic aromatic organic compound. It also contains a bromine atom attached to the 6th carbon of the quinoline ring .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 280.12 . The compound should be stored in a dry environment at room temperature .Scientific Research Applications
Application in Synthesis of Heterocycles
Ethyl 6-bromoquinoline-3-carboxylate serves as a valuable building block in the synthesis of diverse heterocyclic compounds. For instance, Allin et al. (2005) demonstrated its use in radical cyclization reactions to synthesize tri- and tetra-cyclic heterocycles, highlighting its versatility in creating complex molecular structures (Allin et al., 2005).
In Medicinal Chemistry
The compound finds extensive application in medicinal chemistry. Li et al. (2019) used a variant of this compound in the synthesis of novel quinoline derivatives that exhibited significant anti-tubercular activity (Li et al., 2019). Additionally, Saleh et al. (2020) utilized a similar structure in the synthesis of compounds for antitumor screening, indicating its potential in cancer research (Saleh et al., 2020).
Synthesis of Novel Compounds
This compound also contributes to the development of new chemical entities. For example, Ponchant et al. (2000) used a related compound in the synthesis of a new tracer for studying the NMDA receptor complex (Ponchant et al., 2000).
Antimicrobial Applications
This compound is instrumental in creating molecules with antimicrobial properties. Abdel-Mohsen (2014) synthesized derivatives that exhibited significant antimicrobial activity, demonstrating its application in combating infections (Abdel-Mohsen, 2014).
Safety and Hazards
Ethyl 6-bromoquinoline-3-carboxylate is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The associated hazard statements are H302, H315, H319, and H335, which indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust or vapors, and avoiding contact with skin and eyes .
Properties
IUPAC Name |
ethyl 6-bromoquinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-2-16-12(15)9-5-8-6-10(13)3-4-11(8)14-7-9/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVUIUHFSQPCSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60476247 | |
Record name | Ethyl 6-bromoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60476247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
481054-89-1 | |
Record name | Ethyl 6-bromoquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60476247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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